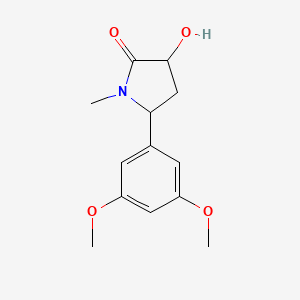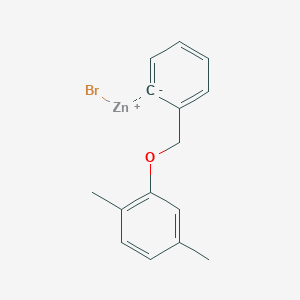
2-(2,5-Dimethylphenoxymethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2,5-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting solution is then standardized to a concentration of 0.25 M in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Large-scale reactors equipped with inert gas purging systems are used to maintain an oxygen-free environment.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxymethyl)phenylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group replaces a leaving group in an electrophilic substrate.
Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst and a halide or pseudohalide as the electrophilic partner. The reaction is carried out under an inert atmosphere at moderate temperatures.
Substitution Reactions: Common reagents include alkyl halides or aryl halides, and the reactions are often conducted in the presence of a base to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds, depending on the nature of the electrophilic partner used in the reaction.
Scientific Research Applications
2-(2,5-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to synthesize biologically active molecules, including pharmaceuticals and natural products.
Medicine: The compound is instrumental in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the phenyl group is transferred from zinc to the palladium or nickel catalyst. This is followed by reductive elimination, which forms the new carbon-carbon bond. The molecular targets are typically the electrophilic substrates that react with the nucleophilic phenyl group.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
- Cyclohexylzinc bromide
Uniqueness
2-(2,5-dimethylphenoxymethyl)phenylzinc bromide is unique due to the presence of the 2,5-dimethylphenoxymethyl group, which can impart different electronic and steric properties compared to other organozinc compounds. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C15H15BrOZn |
|---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
bromozinc(1+);1,4-dimethyl-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
SEEREVLAOCZZDF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


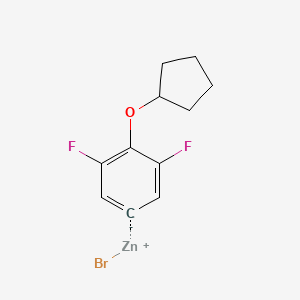
![(2S,3R,4S,5S,6R)-2-[4-[(2S)-1,3-dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14875308.png)
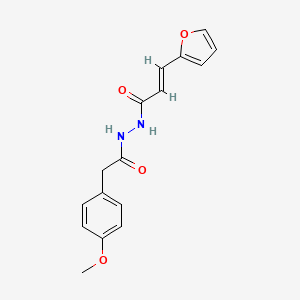
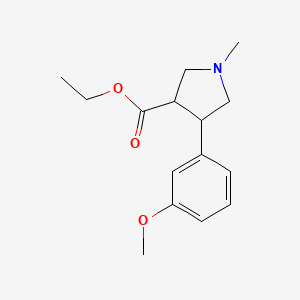
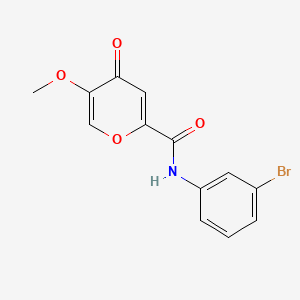
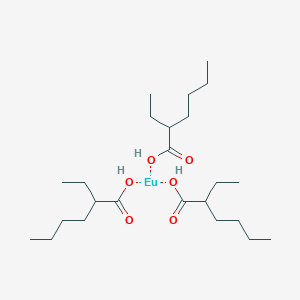

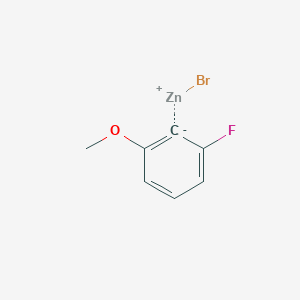
![3-(Pyridin-2-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14875330.png)

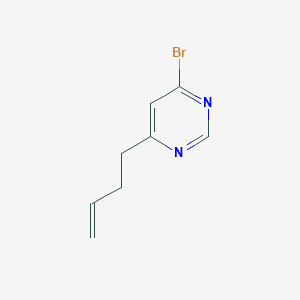

![7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14875368.png)
